molecular formula C12H20O8Pb B13835699 Bleitetrapropionat

Bleitetrapropionat

Cat. No.: B13835699
M. Wt: 499 g/mol
InChI Key: HCNKPODBSXPFKR-UHFFFAOYSA-J
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Description

For this analysis, we hypothesize it to be a lead-propionate complex or a propionate derivative with pharmacological or industrial applications, drawing parallels to structurally similar compounds like betamethasone dipropionate (a corticosteroid) and bupropion (an antidepressant) discussed in the evidence .

Properties

Molecular Formula

C12H20O8Pb

Molecular Weight

499 g/mol

IUPAC Name

tri(propanoyloxy)plumbyl propanoate

InChI

InChI=1S/4C3H6O2.Pb/c4*1-2-3(4)5;/h4*2H2,1H3,(H,4,5);/q;;;;+4/p-4

InChI Key

HCNKPODBSXPFKR-UHFFFAOYSA-J

Canonical SMILES

CCC(=O)O[Pb](OC(=O)CC)(OC(=O)CC)OC(=O)CC

Origin of Product

United States

Preparation Methods

The synthesis of Bleitetrapropionat typically involves the reaction of lead salts with propionic acid under controlled conditions. One common method includes dissolving lead acetate in water and then adding propionic acid to the solution. The reaction mixture is then heated to facilitate the formation of this compound. The product is usually isolated by filtration and purified through recrystallization. Industrial production methods may involve more sophisticated techniques to ensure high purity and yield, such as the use of advanced filtration and drying processes.

Chemical Reactions Analysis

Bleitetrapropionat undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of lead oxides and other by-products.

    Reduction: Reduction reactions can convert this compound to lead metal and propionic acid.

    Substitution: In the presence of suitable reagents, the propionate groups can be substituted with other functional groups, leading to the formation of different lead-based compounds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various organic reagents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Bleitetrapropionat has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other lead-based compounds and materials.

    Biology: Research into the biological effects of lead compounds often includes studies on this compound to understand its toxicity and interaction with biological systems.

    Medicine: While lead compounds are generally toxic, understanding their effects can contribute to medical research, particularly in toxicology.

    Industry: this compound may be used in the production of specialized materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of Bleitetrapropionat involves its interaction with biological molecules, primarily through the lead ion. Lead ions can interfere with various biochemical pathways by binding to proteins and enzymes, disrupting their normal function. This can lead to a range of toxic effects, including neurological damage and interference with cellular processes. The molecular targets include enzymes involved in neurotransmitter synthesis and cellular respiration.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share functional or structural similarities with the hypothesized Bleitetrapropionat:

Compound Chemical Formula Key Functional Groups Primary Use Reference
Betamethasone dipropionate C₂₈H₃₇FO₇ Two propionate esters Anti-inflammatory corticosteroid
Bupropion hydrochloride C₁₃H₁₈ClNO·HCl Tert-butylamino group Antidepressant (NDRI)
Leuprolide acetate C₅₉H₈₄N₁₆O₁₂·C₂H₄O₂ Acetate ester, peptide Prostate cancer therapy
Propofol C₁₂H₁₈O Phenol derivative Anesthetic agent

This compound (hypothetical):

  • Presumed structure: Pb(C₃H₅O₂)₄ (lead tetrapropionate) or a polypropionate ester.
  • Potential applications: Industrial catalyst, antimicrobial agent, or metallopharmaceutical (speculative).

Pharmacokinetic and Physicochemical Properties

Key differences in pharmacokinetics and stability among propionate derivatives:

Parameter Betamethasone dipropionate Bupropion Leuprolide acetate This compound (hypothetical)
Solubility Insoluble in water; soluble in organic solvents Highly water-soluble Soluble in aqueous solutions Likely low water solubility
Half-life ~48 hours (topical) 21 hours (oral) 3 hours (subcutaneous) Unknown; metal complexes often unstable
Metabolism Hepatic (CYP3A4) Hepatic (CYP2B6) Proteolytic cleavage Potential oxidative degradation
Bioavailability <5% (topical) ~5–20% (oral) 100% (injection) Unlikely bioavailable
Toxicity Low systemic toxicity Seizure risk at high doses Hormonal imbalance High (lead toxicity concerns)

Sources:

Challenges and Limitations

Data scarcity: No direct studies on this compound exist in the provided evidence, necessitating extrapolation from structurally related compounds.

Toxicity concerns : Lead-based compounds face regulatory restrictions, reducing research incentives .

Synthesis complexity : Tetrapropionate esters require advanced esterification techniques, increasing production costs .

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